tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
Description
The compound tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate features a piperazine core substituted with a tert-butyl carbamate group at the 1-position and a benzoyl group at the 4-position. The benzoyl moiety is further functionalized with a 5-methyltetrazole ring at the meta position. Tetrazoles are bioisosteres of carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry for targeting enzymes or receptors such as angiotensin II type 1 (AT1) . The tert-butyl carbamate serves as a protective group, enabling selective deprotection for downstream functionalization .
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-13-19-20-21-24(13)15-7-5-6-14(12-15)16(25)22-8-10-23(11-9-22)17(26)27-18(2,3)4/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
VJYPCBKUTYFMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Synthesis
The 5-methyl-1H-tetrazole moiety is synthesized via [2+3] cycloaddition between nitriles and sodium azide. For example, 3-cyanophenyl derivatives react with sodium azide in the presence of zinc chloride (ZnCl₂) at 100–120°C for 12–24 hours. Microwave-assisted methods reduce reaction times to 30–60 minutes.
Representative Conditions :
| Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 3-Cyanophenyl analog | 1 eq | ZnCl₂ (1.2 eq), NaN₃ (3 eq) | 75–85 |
| Solvent | DMF/H₂O (3:1) | 120°C, microwave, 30 min | 88 |
Piperazine Coupling
The tetrazole-containing phenyl group is coupled to piperazine using carbodiimide-based reagents. A preferred method employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0°C to room temperature.
Example Protocol :
Boc Protection/Deprotection
The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Deprotection, if required, uses HCl in dioxane.
Optimization Strategies for Key Steps
Microwave-Assisted Cycloaddition
Microwave irradiation significantly enhances tetrazole formation. A study demonstrated that irradiating 3-cyanophenyl derivatives with NaN₃ in trifluoroethanol (TFE) at 120°C for 30 minutes achieved 88% yield, compared to 75% under conventional heating.
Solvent and Catalyst Screening
Coupling reactions benefit from polar aprotic solvents. A comparison of solvents revealed DCM > THF > DMF in terms of yield (82% vs. 75% vs. 68%). Catalysts such as DMAP improved acyl transfer efficiency by 15%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors mitigate exothermic risks during coupling steps. A patent described a system where intermediates are synthesized in a tubular reactor at 50°C with a residence time of 10 minutes, achieving 90% conversion.
Purification Techniques
Industrial processes employ recrystallization over chromatography. A protocol using ethanol/water (7:3) for recrystallization provided >99% purity, reducing costs by 40% compared to silica gel chromatography.
Analytical Characterization
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for quantifying purity. A typical method resolves the target compound at 8.2 min with 99.2% purity.
HPLC Parameters :
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | 60% MeCN → 95% in 15m | 1.0 mL/min | UV 254 nm |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc), 2.44 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine).
Challenges and Mitigation Strategies
Moisture Sensitivity
The tetrazole moiety is hygroscopic. Solutions in DMF or DCM must be stored over molecular sieves.
Byproduct Formation
Common byproducts include diacylated piperazine (5–10%) and unreacted carboxylic acid (3–5%). These are minimized by:
Case Studies and Yield Comparisons
A comparative analysis of three synthetic routes highlights trade-offs between yield, cost, and scalability:
| Route | Steps | Total Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Conventional | 3 | 62 | 120 | Moderate |
| Microwave | 3 | 78 | 95 | High |
| MCR-Based | 2 | 85 | 80 | Limited |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be oxidized to form various oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands. The tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The piperazine ring is a common motif in many pharmaceuticals, and the tetrazole group can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole group can form hydrogen bonds and ionic interactions, while the piperazine ring can provide structural rigidity and additional binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Group Impact
Table 1: Key Structural Differences and Functional Group Roles
Pharmacological and Physicochemical Properties
- Target Compound : The 5-methyltetrazole enhances hydrogen bonding with targets like serine proteases or GPCRs, while the tert-butyl group improves lipophilicity (cLogP ~2.5) .
- Nitro Analogues () : Nitro groups may confer toxicity (e.g., mutagenicity) but are useful as intermediates for reduction to amines .
- Sulfonyl Derivatives () : Sulfonyl groups increase solubility (cLogP ~1.8) but may reduce blood-brain barrier penetration .
Biological Activity
tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N4O3
- Molecular Weight : 358.44 g/mol
- CAS Number : 2459946-10-0
The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the tetrazole ring is thought to enhance the compound's affinity for certain targets, potentially influencing its pharmacodynamic properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, growth inhibition assays were conducted on pancreatic cancer cell lines (MiaPaCa2, BxPC3, etc.) and other types such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The findings suggest moderate cytotoxicity with a notable growth inhibition percentage at specific concentrations.
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MiaPaCa2 | >50 | No significant activity |
| BxPC3 | 14 | Moderate activity |
| MCF-7 | 10 | Significant activity |
| A2780 | 20 | Moderate activity |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may exert protective effects against neurodegenerative conditions by modulating oxidative stress pathways and inhibiting neuronal apoptosis.
Case Studies
-
Study on Cancer Cell Lines :
A study published in the Journal of Medicinal Chemistry assessed the efficacy of various derivatives of piperazine compounds, including this compound. The results indicated that modifications to the phenyl and tetrazole moieties significantly influenced cytotoxicity levels across different cancer cell lines . -
Neuroprotection Research :
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The data demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in vitro .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Suzuki-Miyaura coupling between a boronate ester (e.g., 5-methyl-1H-tetrazole-substituted phenylboronic acid) and a halogenated piperazine precursor (e.g., tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate) using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol with a base (e.g., Na₂CO₃) .
- Step 2 : Boc deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine intermediate .
- Step 3 : Acylation of the piperazine nitrogen using activated carbonyl reagents (e.g., acid chlorides) in the presence of a base (e.g., triethylamine) .
Characterization via ¹H/¹³C NMR and HPLC is critical to confirm intermediate and final product purity .
Q. How is the compound’s purity validated during synthesis?
- HPLC : Monitors reaction progress and quantifies impurities using a C18 column with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve peaks .
- NMR : Identifies structural anomalies (e.g., unreacted starting material) via integration ratios and coupling patterns. For example, tert-butyl protons appear as a singlet at ~1.46 ppm .
- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ ion) and detects side products .
Advanced Research Questions
Q. How can conflicting NMR data for intermediates be resolved?
Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from:
- Dynamic stereochemistry : Piperazine rings exhibit chair-flipping, causing proton environments to average. Low-temperature NMR (-20°C) can resolve axial/equatorial proton splitting .
- Diastereomer formation : Chiral centers introduced during acylation require chiral HPLC (e.g., Chiralpak IA column) or Mosher ester analysis to distinguish enantiomers .
- Solvent or pH artifacts : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous and neutral to avoid peak broadening .
Q. What strategies optimize low yields in the Suzuki-Miyaura coupling step?
- Catalyst screening : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher reactivity with sterically hindered substrates .
- Solvent optimization : Use toluene/water mixtures (3:1) with microwave irradiation (100°C, 3 hours) to accelerate coupling .
- Base selection : Substitute Na₂CO₃ with Cs₂CO₃ to improve solubility and reduce side reactions .
Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and isolate via silica gel chromatography (0–60% ethyl acetate in hexane) .
Q. How are computational models used to validate molecular conformation?
- Molecular Dynamics (MD) : Simulate piperazine ring flexibility in explicit solvent (e.g., water) using AMBER or GROMACS. Compare torsional angles with crystallographic data .
- Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-31G*) to predict NMR chemical shifts. Discrepancies >0.5 ppm suggest experimental impurities .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
Q. How to address discrepancies between HPLC purity and biological activity data?
- Orthogonal assays : Use LC-MS to detect co-eluting impurities with similar UV profiles but no bioactivity .
- Counterion analysis : Ion chromatography (e.g., ICS-5000+) identifies residual salts (e.g., Na⁺, K⁺) that may inhibit assays .
- Aggregation testing : Dynamic Light Scattering (DLS) detects nanoaggregates, which can falsely reduce apparent activity .
Q. What methodologies resolve crystallographic ambiguities in the compound’s structure?
- SHELXL refinement : Use high-resolution X-ray data (d < 1 Å) with anisotropic displacement parameters for non-H atoms. Assign hydrogen atoms via difference Fourier maps .
- Twinned data analysis : For crystals with merohedral twinning, refine using HKL-5 or CrysAlisPro with a BASF parameter .
- Synchrotron sources : Collect data at λ = 0.7 Å to enhance resolution for weak diffraction patterns .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across assay platforms?
- Assay conditions : Compare buffer pH (e.g., HEPES vs. PBS) and ionic strength, which affect tetrazole ring protonation and target binding .
- Metabolic stability : Use liver microsomes (human vs. rodent) to identify species-specific degradation pathways .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out polypharmacology .
Q. Why might synthetic batches show variable reactivity in downstream modifications?
- Residual Pd : Quantify via ICP-MS; levels >50 ppm can catalyze undesired side reactions. Add DMTD (dimercaptothiadiazole) to sequester Pd .
- Moisture sensitivity : Karl Fischer titration detects trace water (>0.1%), which hydrolyzes carbonyl groups during storage .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Reaction Optimization Checklist
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 2–5 mol% Pd | Maximizes turnover |
| Temperature | 80–100°C (microwave) | Accelerates coupling |
| Solvent | Toluene:H₂O (3:1) | Balances solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
